![molecular formula C13H10N6O3 B2837376 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide CAS No. 2034368-29-9](/img/structure/B2837376.png)
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide
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Overview
Description
“N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide” is an amide compound . It is a novel interleukin receptor associated kinase (IRAK) inhibitor . The compound and its compositions may be used to treat or prevent an IRAK-associated disease or condition .
Synthesis Analysis
The synthesis of this compound is part of a patented method by Rigel Pharmaceuticals, Inc . The patent discloses methods of making and using the compounds and compositions .Scientific Research Applications
- Application : Targeted magnetic-fluorescent NPs can be synthesized and used for detecting and separating biomolecules. Their magnetic properties allow efficient separation, while the presence of targeting ligands enables selective binding to specific cells or tissues. Researchers use these NPs for biomarker detection and purification .
- Application :
- Magnetic Resonance Imaging (MRI) : Modified magnetic-fluorescent NPs serve as noninvasive MRI contrast agents. Their superparamagnetic behavior enhances imaging resolution, allowing detailed visualization of tissues and organs .
- Application : Targeted magnetic-fluorescent NPs can be functionalized with tumor-specific ligands. When administered, they accumulate in cancerous tissues, enabling precise imaging and early diagnosis. Additionally, these NPs can deliver therapeutic agents directly to tumor sites, enhancing localized treatment .
- Application : Fluoride magneto-optical crystals, including those based on magnetic-fluorescent NPs, contribute to optical isolator technology. These materials allow unidirectional light transmission, preventing back-reflection and improving optical communication systems .
- Application : Novel MIPs based on multi-walled carbon nanotubes (MWCNTs) can selectively remove PFOA from contaminated water. The MIPs are designed with PFOA as the template, acrylic amide as the functional monomer, and ethylene glycol dimethacrylate as the cross-linker. These MIPs offer efficient and targeted removal of PFOA pollutants .
- Application : Functionalized magnetic-fluorescent NPs can be used in catalytic reactions. Their magnetic properties facilitate easy separation after the reaction, allowing for efficient recycling and reducing waste .
Biomolecule Detection and Separation
Imaging Techniques
Cancer Diagnosis and Treatment
Optical Isolators
Selective Removal of Perfluorooctanoic Acid (PFOA)
Catalysis
Mechanism of Action
The mechanism of action of this compound is related to its ability to inhibit interleukin receptor-associated kinases (IRAKs) . IRAKs are important mediators of signaling processes, such as toll-like receptors (TLR) and interleukin-1 receptor (IL-1R) signaling processes . IRAKs have been implicated in modulating signaling networks that control inflammation, apoptosis, and cellular differentiation .
properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O3/c20-10-5-8(1-2-16-10)12-18-11(22-19-12)7-17-13(21)9-6-14-3-4-15-9/h1-6H,7H2,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBRVIYRQWQDEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C2=NOC(=N2)CNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2-carboxamide |
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